10-Hexylphenothiazine

OLED Hole-Transport Material External Quantum Efficiency

10-Hexylphenothiazine (CAS 73025-93-1) is an N-alkylated derivative of phenothiazine, featuring a six-carbon hexyl chain at the nitrogen atom. This structural modification significantly enhances solubility in common organic solvents and promotes the formation of stable amorphous films, making it a key synthon for solution-processed organic electronics.

Molecular Formula C18H21NS
Molecular Weight 283.4 g/mol
CAS No. 73025-93-1
Cat. No. B1342620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hexylphenothiazine
CAS73025-93-1
Molecular FormulaC18H21NS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C18H21NS/c1-2-3-4-9-14-19-15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19/h5-8,10-13H,2-4,9,14H2,1H3
InChIKeyVRJVOTTZESKWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hexylphenothiazine (CAS 73025-93-1): A Versatile N-Alkylphenothiazine Building Block for Advanced Organic Electronics


10-Hexylphenothiazine (CAS 73025-93-1) is an N-alkylated derivative of phenothiazine, featuring a six-carbon hexyl chain at the nitrogen atom [1]. This structural modification significantly enhances solubility in common organic solvents and promotes the formation of stable amorphous films, making it a key synthon for solution-processed organic electronics [2]. The compound is a clear, light orange to yellow-green liquid at room temperature with a molecular weight of 283.43 g/mol . Its primary value proposition lies in its utility as an electron-rich donor (D) unit in D-A and D-π-A architectures for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs), where its hexyl chain imparts critical processability advantages over unsubstituted or shorter-chain analogs [3][4].

Why Generic 'Phenothiazine' or Shorter N-Alkyl Analogs Are Not Acceptable Substitutes for 10-Hexylphenothiazine in Solution-Processed Optoelectronics


The performance and processability of phenothiazine-based materials are highly sensitive to N-substitution. Unsubstituted phenothiazine suffers from poor solubility, limiting its utility in solution-processed device fabrication [1]. While shorter N-alkyl chains (e.g., methyl) offer some improvement, they fail to provide the optimal balance between solubility and film-forming ability required for uniform, amorphous layers [1][2]. Crucially, the specific N-substituent directly impacts critical performance metrics, including photostability [3] and device efficiency [4]. As detailed below, the hexyl derivative offers a quantifiable performance profile that is not replicated by its in-class counterparts, making generic substitution a direct risk to experimental reproducibility and device performance.

Quantitative Performance Evidence for 10-Hexylphenothiazine: A Comparative Analysis for Scientific Selection


Enhanced OLED Device Efficiency with 10-Hexylphenothiazine-Derived Hole-Transport Layer Compared to NPB Standard

In solution-processed phosphorescent OLEDs, a hole-transporting material (DM260) synthesized from a 10-hexylphenothiazine core was directly compared to the industry-standard material NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) [1]. The 10-hexylphenothiazine-based material enabled a substantial improvement in all key device metrics [1].

OLED Hole-Transport Material External Quantum Efficiency

Reduced Photostability of 10-Hexylphenothiazine Versus an Aromatic Analog: A Critical Criterion for Long-Term Device Stability

A comprehensive photophysical study investigated the photostability of five N-substituted phenothiazines upon continuous irradiation [1]. The study found that the alkyl derivatives, including the 10-hexyl compound, were not stable, in contrast with the biphenyl derivative, which was found to be stable [1].

Photostability Photooxidation Material Degradation

Quantifiable Improvement in Electroluminescent Device Performance by Incorporating 10-Hexylphenothiazine into a Polymer Backbone

A study directly compared two polymers: one based solely on 10-hexylphenothiazine (PT) and another copolymer (PT-TAZ) that incorporates an electron-deficient triazole unit [1]. The incorporation of the triazole unit, which enhances electron transport, led to a dramatic, quantifiable improvement in device performance [1].

Polymer Light-Emitting Diode Electroluminescence Electron Transport

Consistent HOMO Energy Level (~5.0-5.1 eV) for Hole-Transport Polymers Derived from 10-Hexylphenothiazine

Electrochemical characterization of conjugated polymers based on 10-hexylphenothiazine, such as poly(10-hexylphenothiazine-3,7-diyl) (PHPT), reveals a consistent HOMO energy level [1]. This value is a key descriptor for the material's function as a hole-transport layer.

Hole-Transport Material HOMO Energy Level Cyclic Voltammetry

Solution Processability Advantage Over Unsubstituted Phenothiazine

Unsubstituted phenothiazine has poor solubility in common organic solvents, which limits its use in solution-processed device fabrication [1]. The hexyl chain on 10-hexylphenothiazine imparts high solubility and promotes the formation of uniform, amorphous films, a critical requirement for high-performance OLEDs and OPVs [1][2].

Solubility Solution Processing Film Formation

Recommended Research and Industrial Application Scenarios for 10-Hexylphenothiazine


Synthesis of Novel Hole-Transport Materials (HTMs) for High-Efficiency OLEDs

10-Hexylphenothiazine serves as an ideal starting material for designing solution-processable HTMs. As demonstrated by Miasojedovas et al., derivatives synthesized from this core can achieve a 75% improvement in OLED external quantum efficiency compared to the standard NPB [1]. The hexyl chain ensures the final HTM has the solubility needed for spin-coating or inkjet printing, while the phenothiazine core provides the appropriate HOMO energy level (~5.0-5.1 eV) for efficient hole injection [2].

Monomer for Donor-Acceptor Conjugated Polymers in Organic Photovoltaics (OPVs)

10-Hexylphenothiazine is a robust electron-rich donor unit for constructing narrow-bandgap conjugated polymers. When copolymerized with electron-accepting units like arylcyanovinyl groups, the resulting polymers exhibit optical band gaps in the range of 1.55-2.10 eV, well-suited for harvesting solar photons [3]. The compound's ability to be functionalized at the 3- and 7-positions allows for the synthesis of a diverse library of polymers for OPV bulk heterojunction devices [3][4].

Building Block for Fluorescent Dyes and Chemosensors with Aggregation-Induced Emission (AIE) Properties

The photophysical properties of 10-hexylphenothiazine and its derivatives are highly dependent on their substitution pattern [5]. This compound is a valuable scaffold for creating fluorescent probes where aggregation-induced emission (AIE) is desired. The systematic study by Rodrigues et al. provides a rational design guide for tuning these properties, with the hexyl derivative offering a specific, non-photostable profile that may be advantageous in applications where controlled photo-degradation is a feature, such as in certain sensing mechanisms [5].

Precursor for Fine-Tuning LUMO Levels in Ambipolar Materials

For applications requiring ambipolar charge transport, 10-hexylphenothiazine can be functionalized to create donor-acceptor molecules. Research shows that while various substituents can fine-tune the LUMO energy level, the HOMO level remains largely unaffected, centered on the phenothiazine donor [6]. This property allows for the rational design of materials with independently tunable electron affinity, a critical feature for optimizing charge injection and balance in organic light-emitting transistors (OLETs) and other advanced devices [6].

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